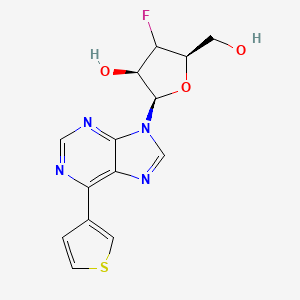
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the thiophene group and the fluorine atom. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids and used to probe the mechanisms of replication and transcription.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and thiophene group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes.
類似化合物との比較
Similar Compounds
(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with an amino group instead of a thiophene group.
(2R,3R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom and the thiophene group in (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol may confer unique properties, such as increased stability, enhanced binding affinity, and specific biological activity.
特性
分子式 |
C14H13FN4O3S |
|---|---|
分子量 |
336.34 g/mol |
IUPAC名 |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9?,12+,14-/m1/s1 |
InChIキー |
JJUMGDXEERDGDF-UCKMJSPMSA-N |
異性体SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
正規SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)



![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)




